N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide
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Overview
Description
N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide is a complex organic compound characterized by its benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide typically involves the reaction of 2-methylbutylamine with 2-ethylbenzimidazole under controlled conditions. The reaction is carried out in the presence of a formylating agent such as formic acid or formamide, which facilitates the formation of the formamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}formamide
- N-{1-[1-(2-ethylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide
- N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}formamide
Uniqueness
N-{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[1-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-11(2)9-18-14-8-6-5-7-13(14)17-15(18)12(3)16-10-19/h5-8,10-12H,4,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVIYYKNVOJFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1C(C)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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